molecular formula C14H16Cl3NO4 B13989329 4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid CAS No. 7404-52-6

4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid

Cat. No.: B13989329
CAS No.: 7404-52-6
M. Wt: 368.6 g/mol
InChI Key: AHAWYBGQACUKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a methyl group, a trichlorophenoxy group, and an acetylamino group attached to a pentanoic acid backbone

Preparation Methods

The synthesis of 4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the trichlorophenoxyacetyl intermediate: This step involves the reaction of 3,4,5-trichlorophenol with chloroacetic acid under basic conditions to form the trichlorophenoxyacetic acid.

    Acetylation: The trichlorophenoxyacetic acid is then acetylated using acetic anhydride to form the trichlorophenoxyacetyl intermediate.

    Amidation: The trichlorophenoxyacetyl intermediate is reacted with 4-methyl-2-aminopentanoic acid under acidic conditions to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its potential interactions with biological macromolecules.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

    Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid involves its interaction with specific molecular targets. The trichlorophenoxy group can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The acetylamino group may also play a role in binding interactions, enhancing the compound’s affinity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid can be compared with other similar compounds, such as:

    2-Amino-4-methylpentanoic acid: This compound lacks the trichlorophenoxy and acetylamino groups, making it less complex and potentially less versatile in its applications.

    3,4,5-Trichlorophenoxyacetic acid: This compound lacks the methyl and acetylamino groups, which may limit its interactions with biological targets.

    4-Methyl-2-aminopentanoic acid: This compound lacks the trichlorophenoxy and acetyl groups, making it less suitable for certain chemical reactions and applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical and biological interactions.

Properties

CAS No.

7404-52-6

Molecular Formula

C14H16Cl3NO4

Molecular Weight

368.6 g/mol

IUPAC Name

4-methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid

InChI

InChI=1S/C14H16Cl3NO4/c1-7(2)3-11(14(20)21)18-12(19)6-22-8-4-9(15)13(17)10(16)5-8/h4-5,7,11H,3,6H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

AHAWYBGQACUKTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=CC(=C(C(=C1)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.